molecular formula C30H38O9 B12786461 Dihydronimbin CAS No. 73264-01-4

Dihydronimbin

Cat. No.: B12786461
CAS No.: 73264-01-4
M. Wt: 542.6 g/mol
InChI Key: PMXGZXSWPXLFRH-IMGVWCFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydronimbin is a naturally occurring compound derived from the neem tree (Azadirachta indica). It belongs to the class of triterpenoids and is known for its various biological activities. The compound has garnered interest due to its potential medicinal properties and its role in traditional medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydronimbin typically involves the reduction of nimbin, another triterpenoid found in neem. The reduction process can be carried out using hydrogenation methods with catalysts such as palladium on carbon (Pd/C) under mild conditions. The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound involves the extraction of neem oil followed by purification processes. The neem oil is first subjected to partitioning between n-hexane and methanol. The methanol fraction is then concentrated and subjected to preparative high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Dihydronimbin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent like dichloromethane.

    Reduction: Hydrogen gas with Pd/C catalyst in ethanol or methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Nimbin

    Reduction: More saturated triterpenoid derivatives

    Substitution: Ester and ether derivatives of this compound

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydronimbin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Dihydronimbin is compared with other triterpenoids such as nimbin, azadirachtin, and salannin:

    Nimbin: Similar in structure but differs in the oxidation state. This compound is a reduced form of nimbin.

    Azadirachtin: Another triterpenoid from neem with potent insecticidal properties but structurally more complex.

    Salannin: Similar biological activities but differs in the functional groups attached to the triterpenoid core.

This compound stands out due to its unique combination of biological activities and simpler structure compared to azadirachtin and salannin.

Properties

CAS No.

73264-01-4

Molecular Formula

C30H38O9

Molecular Weight

542.6 g/mol

IUPAC Name

methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-ene-4-carboxylate

InChI

InChI=1S/C30H38O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h9,11,14,18-20,24-26H,8,10,12-13H2,1-7H3/t18-,19-,20-,24-,25+,26-,28-,29+,30-/m1/s1

InChI Key

PMXGZXSWPXLFRH-IMGVWCFESA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](CCC5=O)(C)C(=O)OC)C)CC(=O)OC)C

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(CCC5=O)(C)C(=O)OC)C)CC(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.